molecular formula C17H26N2O3 B1478362 Tert-butyl (4-(4-ethoxyphenyl)pyrrolidin-3-yl)carbamate CAS No. 2097975-91-0

Tert-butyl (4-(4-ethoxyphenyl)pyrrolidin-3-yl)carbamate

Cat. No.: B1478362
CAS No.: 2097975-91-0
M. Wt: 306.4 g/mol
InChI Key: DZBPSPRKJRUOJS-UHFFFAOYSA-N
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Description

Tert-butyl (4-(4-ethoxyphenyl)pyrrolidin-3-yl)carbamate is a useful research compound. Its molecular formula is C17H26N2O3 and its molecular weight is 306.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Configuration

Tert-butyl (4-(4-ethoxyphenyl)pyrrolidin-3-yl)carbamate is noted for its specific molecular configuration. For instance, a related compound, tert-butyl {1(S)-[(3R,4S,5S)-5-benzyl-4-hydroxy-2-oxo-3-pyrrolidinyl]-2-phenylethyl} -carbamate, showcases an all-cis trisubstituted pyrrolidin-2-one configuration. The absolute configurations of the C atoms in the lactam ring were assigned to be 3R, 4S, and 5S, relative to the known chirality, 1S, of the C α atom of the L-phenylalanine fragment in the compound. Intramolecular hydrogen bonding between the pyrrolidin-2-one carbonyl O atom and the N-H group of the L-phenylalanine fragment is observed in this structure (Weber et al., 1995).

Catalysis and Chemical Synthesis

The compound is crucial in catalysis and chemical synthesis. It's an important intermediate in the synthesis of biologically active compounds such as omisertinib (AZD9291). A rapid synthetic method for a similar compound, tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, was established with a high yield. The process includes steps like acylation, nucleophilic substitution, and reduction (Zhao et al., 2017).

Photocatalysis

In photocatalysis, the compound is used in the amination of o-hydroxyarylenaminones with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate. This process establishes a new cascade pathway for assembling a range of 3-aminochromones under mild conditions, which has broad applications in constructing diverse amino pyrimidines (Wang et al., 2022).

Crystallography and Material Science

The molecule is also significant in crystallography and material science. Crystals of tert-butyl (2S)-2-(prop-2-yn-1-ylcarbamoyl)pyrrolidine-1-carboxylate, a related compound, show interesting structural features with orientations of the carbamate and amide, displaying an electric dipole moment. This property is essential for understanding the molecular interactions and the design of molecular materials (Baillargeon et al., 2014).

Drug Synthesis and Analysis

The molecule plays a role in drug synthesis and analysis. An efficient process was designed for the synthesis of drug intermediates like tert-butyl(1-benzylpyrrolidin-3-yl)methylcarbamate and tert-butyl pyrrolidin-3-ylmethylcarbamate from itaconic acid ester. This process is noted for its simplicity, cost-efficiency, and environmental friendliness (Min, 2010).

Properties

IUPAC Name

tert-butyl N-[4-(4-ethoxyphenyl)pyrrolidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-5-21-13-8-6-12(7-9-13)14-10-18-11-15(14)19-16(20)22-17(2,3)4/h6-9,14-15,18H,5,10-11H2,1-4H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZBPSPRKJRUOJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2CNCC2NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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